molecular formula C15H10O3S B14659241 4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid CAS No. 40990-87-2

4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid

Katalognummer: B14659241
CAS-Nummer: 40990-87-2
Molekulargewicht: 270.3 g/mol
InChI-Schlüssel: DPFQUHSWYQDAAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, has garnered interest for its potential therapeutic properties and its role as a building block in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Hinsberg reaction, which involves the reaction of 1,2-diketones with dialkyl thiodiacetate in the presence of sodium or potassium alkoxide, can be employed to synthesize thiophene carboxylic acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Hydroxy-1-benzothiophene-6-carboxylic acid
  • 7-Phenyl-1-benzothiophene-6-carboxylic acid
  • 4-Hydroxy-7-phenyl-1-benzothiophene

Uniqueness

4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .

Eigenschaften

CAS-Nummer

40990-87-2

Molekularformel

C15H10O3S

Molekulargewicht

270.3 g/mol

IUPAC-Name

4-hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid

InChI

InChI=1S/C15H10O3S/c16-12-8-11(15(17)18)13(9-4-2-1-3-5-9)14-10(12)6-7-19-14/h1-8,16H,(H,17,18)

InChI-Schlüssel

DPFQUHSWYQDAAG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C3C(=C(C=C2C(=O)O)O)C=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.